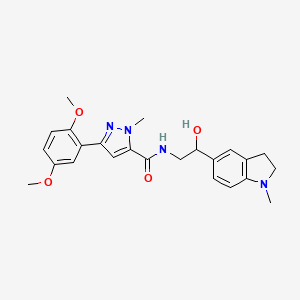![molecular formula C13H16N4O4S B2606437 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 2034464-90-7](/img/structure/B2606437.png)
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C13H16N4O4S and its molecular weight is 324.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed various methods for synthesizing and characterizing compounds similar to 1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea. These methods involve sophisticated analytical techniques like NMR, FT-IR, UV–Vis spectroscopy, and single crystal X-ray diffraction (SC-XRD). The use of Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for computational calculations has been instrumental in understanding the compounds' optimized geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs), indicating significant potential in technological applications due to their sizable NLO character (Haroon et al., 2019).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of thiazolyl urea derivatives have been a significant focus. Novel synthetic routes have been explored to create compounds exhibiting promising antitumor activities, as confirmed through various biological evaluations (Ling et al., 2008). Additionally, the synthesis of glycolurils and their analogues, which include compounds with pharmacological activities such as antibacterial and neurotropic agents, highlights the versatility of these compounds in contributing to pharmaceutical research (Kravchenko et al., 2018).
Supramolecular Chemistry
Compounds structurally related to this compound are also significant in supramolecular chemistry. Glycolurils, for example, are used as building blocks in this field, demonstrating the broad applicability of these compounds beyond their pharmacological potential (Kravchenko et al., 2018).
Environmental and Cost-Effectiveness
The environmental and cost-effectiveness of synthesizing ureas from carboxylic acids have been highlighted, presenting a method that is both environmentally friendly and cost-effective. This is particularly important in the context of sustainable chemistry, where the focus is on reducing waste and improving the efficiency of chemical syntheses (Thalluri et al., 2014).
properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c18-10-7-21-13(20)17(10)6-5-14-11(19)16-12-15-8-3-1-2-4-9(8)22-12/h1-7H2,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHELLXNVHHPWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)NCCN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate](/img/structure/B2606355.png)
![3-[[1-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2606357.png)
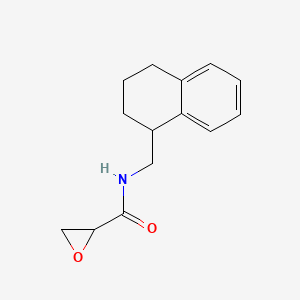
![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]propanamide](/img/structure/B2606359.png)
![Thieno[3,2-c]pyridine-7-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B2606360.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2606362.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2606364.png)
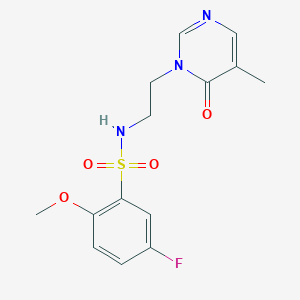
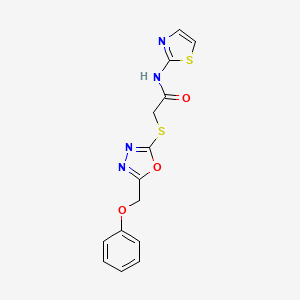
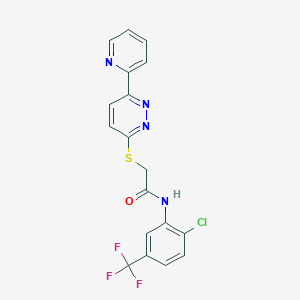

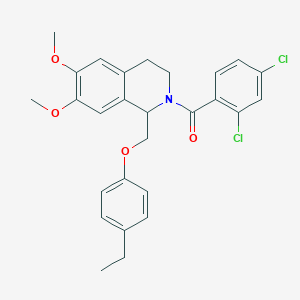
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2606374.png)
